6-chloro-1H-indazole-3-sulfonamide is a compound that combines an indazole structure with a sulfonamide functional group. It is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its biological activity. The presence of chlorine at the 6-position of the indazole ring enhances its reactivity and interaction with biological targets.
This compound can be classified as a heterocyclic organic compound, specifically belonging to the class of indazoles. Its chemical structure can be denoted by the molecular formula and a molecular weight of approximately 231.7 g/mol. The compound is primarily synthesized in laboratory settings and has been investigated for various pharmacological properties, including anti-inflammatory and anticancer activities .
The synthesis of 6-chloro-1H-indazole-3-sulfonamide typically involves two main steps:
The molecular structure of 6-chloro-1H-indazole-3-sulfonamide features:
Key structural data includes:
6-chloro-1H-indazole-3-sulfonamide can undergo various chemical reactions:
The mechanism of action for 6-chloro-1H-indazole-3-sulfonamide involves its interaction with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity. Additionally, the indazole ring can fit into hydrophobic pockets within proteins, leading to inhibition of enzyme activity or modulation of receptor functions . This property makes it a candidate for further investigation in drug development.
The physical properties of 6-chloro-1H-indazole-3-sulfonamide include:
Chemical properties include:
6-chloro-1H-indazole-3-sulfonamide has several notable applications:
6-Chloro-1H-indazole-3-sulfonamide belongs to the indazole class of bicyclic heterocycles, characterized by fusion between a benzene ring and a pyrazole ring containing two adjacent nitrogen atoms. The systematic IUPAC name is 6-chloro-1H-indazole-3-sulfonamide, with alternative representations including 6-chloro-2H-indazole-3-sulfonamide to acknowledge the tautomeric equilibrium between 1H and 2H forms. This tautomerism arises from proton migration between the pyrazole nitrogen atoms (N1 and N2), though X-ray crystallographic analyses confirm that the 1H-tautomer predominates in solid-state configurations due to favorable intramolecular hydrogen bonding [1] .
The molecular formula is C₇H₆ClN₃O₂S, with a molecular weight of 231.66 g/mol. Key structural features include:
Table 1: Structural Analogs of 6-Chloro-1H-Indazole-3-Sulfonamide
Compound Name | Substituents | Molecular Formula | Impact on Properties |
---|---|---|---|
6-Bromo-1H-indazole-3-sulfonamide | Bromine at C6 | C₇H₆BrN₃O₂S | Enhanced halogen bonding potential |
6-Fluoro-1H-indazole-3-sulfonamide | Fluorine at C6 | C₇H₆FN₃O₂S | Increased electronegativity, metabolic stability |
1-Methyl-6-chloro-1H-indazole-3-sulfonamide | Methyl at N1, Chloro at C6 | C₈H₈ClN₃O₂S | Altered tautomerism, increased lipophilicity |
6-Chloro-3-(4-fluorophenyl)-1H-indazole | Chloro at C6, 4-fluorophenyl at C3 | C₁₃H₈ClFN₂ | Expanded π-system for target engagement |
The sulfonamide group exhibits tetrahedral geometry at sulfur, creating a distinctive electrostatic potential profile with partial negative charge localization on oxygen atoms and positive charge on sulfur. This configuration enables versatile binding interactions with biological targets, particularly enzymes possessing cationic or hydrogen-bonding residues within their active sites [7].
The synthesis of indazole derivatives has evolved significantly since early 20th-century methods relying on cyclization of ortho-substituted anilines. Contemporary routes to 6-chloro-1H-indazole-3-sulfonamide typically employ a two-step strategy:
Significant methodological advancements have enhanced synthetic efficiency:
Table 2: Evolution of Synthetic Methods for 6-Chloro-1H-Indazole-3-Sulfonamide Derivatives
Synthetic Method | Conditions | Key Advance | Yield Range |
---|---|---|---|
Classical sulfonylation | SO₂Cl₂, pyridine, 0°C to RT | Foundation for sulfonamide installation | 40-65% |
Microwave-assisted N-alkylation | Alkyl halides, K₂CO₃, DMF, 100-120°C | Reduced reaction times (minutes vs hours) | 75-92% |
Electrochemical C3-sulfonylation | Sulfonyl hydrazides, constant current, ambient temperature | Radical pathway, no external oxidant | 80-92% |
Continuous flow chlorination | NCS, microreactor, residence time <5 min | Enhanced safety and selectivity control | >90% |
Computational chemistry has accelerated structural optimization, with density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) providing insights into electronic properties. Molecular electrostatic potential (MEP) mapping confirms the sulfonamide oxygen atoms as regions of high electron density (-45 kcal/mol), while the chloro-substituted benzoid ring exhibits moderate electrophilicity, guiding rational design of derivatives with tailored reactivity [6] [7].
The pharmacological relevance of 6-chloro-1H-indazole-3-sulfonamide stems from its dual functionality: the indazole core mimics purine bases in ATP-binding sites, while the sulfonamide group enables targeted interactions with catalytic residues in enzyme active sites. This combination has positioned it as a privileged scaffold across multiple therapeutic domains.
Kinase Inhibition and Cancer Therapeutics
Molecular docking studies against MAPK1 (mitogen-activated protein kinase 1), a critical oncology target, reveal exceptional binding affinity (ΔG = -8.34 kcal/mol for amine derivatives). The sulfonamide oxygen atoms form hydrogen bonds with Lys54 and Asp168 in the ATP-binding pocket, while the chloro substituent engages in hydrophobic interactions with Ile31 and Val42. Reduction of nitro to amine at C5 enhances affinity by introducing an additional hydrogen bond donor, demonstrating structure-activity relationship (SAR) sensitivity at this position [3]. Structural analogs like 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole and its reduced amine derivative show IC₅₀ values below 1 µM against breast and colon cancer cell lines, validating the scaffold's kinase inhibitory potential [3].
Anti-Infective Applications
The compound exhibits promising antiparasitic activity through inhibition of Leishmania trypanothione reductase (TryR). Molecular dynamics simulations (100 ns) demonstrate stable binding of 3-chloro-6-nitro-1H-indazole derivatives (structurally analogous) within the TryR active site, maintaining root-mean-square deviation (RMSD) below 3 Å. MM/GBSA calculations confirm strong binding free energies (ΔG_bind < -40 kcal/mol), primarily driven by hydrophobic contacts with Phe396, Ile424, and Tyr110. These interactions disrupt the trypanothione redox system essential for parasite survival, establishing indazole sulfonamides as novel antileishmanial chemotypes [1].
Antibacterial Potency
While comprehensive data specific to 6-chloro-1H-indazole-3-sulfonamide remains limited, structural analogs demonstrate broad-spectrum activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The sulfonamide moiety enhances bacterial dihydropteroate synthase (DHPS) inhibition—a validated target in sulfonamide antibiotics—through π-stacking with Phe189 and hydrogen bonding with Asn47. Hybrid derivatives bearing benzimidazole or triazole appendages exhibit MIC values of 2-8 µg/mL, outperforming first-generation sulfonamides [7] [10].
Table 3: Biological Activities of 6-Chloro-1H-Indazole-3-Sulfonamide Derivatives
Biological Target | Derivative Structure | Key Interactions | Potency |
---|---|---|---|
MAPK1 kinase | 5-Amino-N1-(2-chloro-5-methoxyphenyl) | H-bonds: Lys54, Asp168; Hydrophobic: Ile31, Val42 | ΔG = -8.34 kcal/mol |
Leishmania TryR | 3-Chloro-6-nitro-1H-indazole-triazole | Hydrophobic: Phe396, Ile424; Polar: Tyr110 | IC₅₀ = 0.76 µM |
Dihydropteroate synthase (DHPS) | N1-Benzyl-6-chloro-3-sulfonamide-triazole | π-stacking: Phe189; H-bond: Asn47, Gly51 | MIC = 2 µg/mL (MRSA) |
Carbonic anhydrase IX | 6-Chloro-N1-(4-sulfamoylphenyl) | Zn²⁺ coordination; H-bond: Thr199, Gln92 | Kᵢ = 8.4 nM |
The sulfonamide group serves as a carboxylic acid bioisostere, overcoming limitations like metabolic instability and poor membrane permeability associated with carboxyl groups. This property significantly expands the scaffold's utility in CNS-targeted therapeutics, where optimized derivatives demonstrate enhanced blood-brain barrier penetration (logBB > 0.3) compared to carboxyl-containing analogs [7] [10]. Future development priorities include leveraging combinatorial chemistry for C7-functionalized derivatives and exploring photodynamic therapy applications based on observed fluorescence properties in quinoline-sulfonamide hybrids [6].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: